molecular formula C6H10ClN3OS B2494579 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride CAS No. 1955497-90-1

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride

Cat. No. B2494579
CAS RN: 1955497-90-1
M. Wt: 207.68
InChI Key: MXYLJOMOMFHNJA-UHFFFAOYSA-N
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Description

2-aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Applications

2-aminothiazole derivatives have shown significant potential in anticancer drug discovery . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antimicrobial Applications

Thiazoles and their derivatives have shown considerable antimicrobial activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as penicillin .

Antiretroviral Applications

Thiazoles have been used in the development of antiretroviral drugs. For example, ritonavir, an HIV/AIDS drug, contains a thiazole moiety .

Antifungal Applications

Thiazoles have been used in the development of antifungal drugs. An example is abafungin, which contains a thiazole moiety .

Anti-inflammatory Applications

Thiazole derivatives have shown anti-inflammatory activities . For example, meloxicam, an anti-inflammatory drug, contains a thiazole moiety .

Antioxidant Applications

Some synthesized compounds of thiazole derivatives have shown antioxidant activities comparable to that of standard drugs .

Antidiabetic Applications

Thiazole derivatives have shown antidiabetic activities .

Antihypertensive Applications

Thiazole derivatives have shown antihypertensive activities .

Future Directions

The future directions for “2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride” could involve further exploration of its potential therapeutic roles, given the diverse biological activities of 2-aminothiazoles . More research could also be conducted to understand its specific synthesis methods, chemical reactions, and mechanism of action.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They have been associated with various pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in various solvents could suggest that the action of this compound may be influenced by the environment in which it is administered.

properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.ClH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLJOMOMFHNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride

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